2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O3 and its molecular weight is 482.544. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzymatic reactions, and gene expression .
Pharmacokinetics
Predictions based on its structure suggest that it may be well-absorbed due to its lipophilic nature, but this needs to be confirmed experimentally .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-16-7-5-8-18(13-16)24-23(26(34)30-20-9-6-12-28-15-20)17(2)29-27-31-25(32-33(24)27)19-10-11-21(35-3)22(14-19)36-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQMAUIUODXXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)NC5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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